N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride
Description
Chemical Identity: N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride (CAS 170799-31-2) is a synthetic intermediate and a protected metabolite of Mosapride, a gastroprokinetic agent. Its molecular formula is C₁₈H₂₄ClN₃O₅ with a molecular weight of 397.85 g/mol. Structurally, it differs from Mosapride by the removal of the 5'-chloro and 4-fluorobenzyl groups and the addition of acetyl groups to the amino moieties.
Pharmacological Role: This compound serves as a precursor in synthesizing Mosapride and its metabolites.
Properties
IUPAC Name |
4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-4-25-17-9-14(20-12(2)22)5-6-16(17)18(24)19-10-15-11-21(13(3)23)7-8-26-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3,(H,19,24)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYHAACPSNQVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)NCC2CN(CCO2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440563 | |
| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170799-31-2 | |
| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-2-ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride is a derivative of Mosapride, a gastroprokinetic agent primarily known for its selective agonistic activity on the 5-HT4 serotonin receptors. This compound has garnered attention in pharmacological research due to its potential applications in treating gastrointestinal disorders and its unique biochemical properties.
- Molecular Formula : C18H25N3O5
- Molecular Weight : 363.4 g/mol
- CAS Number : 170799-31-2
- Appearance : White solid
- Melting Point : 201 - 203 °C
This compound acts as a selective agonist of the 5-HT4 receptor, which plays a crucial role in enhancing gastrointestinal motility. The activation of this receptor leads to increased peristalsis and improved gastrointestinal transit time, making it relevant for conditions such as functional dyspepsia and constipation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity through various mechanisms:
- Gastroprokinetic Effects : The compound has been shown to enhance gastric emptying and alleviate symptoms associated with gastrointestinal disorders. For instance, studies indicate that it inhibits gastric distension-induced visceromotor response (VMR) in conscious rats, suggesting its potential in managing functional dyspepsia by increasing pain thresholds during gastric distension .
- Serotonin Receptor Binding : As a metabolite of Mosapride, this compound shows binding affinity to the 5-HT4 receptors. Research indicates that while it possesses lower affinity compared to Mosapride itself, it still contributes to the overall gastroprokinetic effects observed with Mosapride treatment .
- Antioxidant Properties : Preliminary studies suggest that derivatives of Mosapride may exhibit antioxidant properties, which could further enhance their therapeutic profile by mitigating oxidative stress in gastrointestinal tissues .
Clinical Applications
This compound has been explored in various clinical contexts:
- Functional Dyspepsia : Clinical trials have indicated that Mosapride and its derivatives can significantly improve symptoms of functional dyspepsia, including bloating and early satiety. The selective action on the 5-HT4 receptor is believed to facilitate gastric motility and improve overall digestive function .
- Gastroesophageal Reflux Disease (GERD) : There is emerging evidence suggesting that compounds targeting the 5-HT4 receptor may also play a role in alleviating symptoms associated with GERD by enhancing esophageal motility and reducing reflux episodes .
- Chronic Constipation : The agonistic action on the 5-HT4 receptor positions this compound as a potential therapeutic agent for chronic constipation, offering an alternative to traditional laxatives with fewer side effects .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound and related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 170799-31-2 | Selective 5-HT4 receptor agonist; gastroprokinetic properties |
| Mosapride | 138201-99-0 | Parent compound; strong agonist for 5-HT4 receptors |
| N-(4-Fluorobenzyl)acetamide | 170799-30-1 | Lacks acetylation; different pharmacological profile |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H25N3O5
- Molecular Weight : 363.41 g/mol
- CAS Number : 170799-31-2
- Appearance : White solid
- Solubility : Slightly soluble in DMSO, chloroform, and methanol
Pharmacological Applications
-
Prokinetic Effects :
- N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride exhibits prokinetic properties similar to its parent compound, Mosapride. It enhances gastric emptying and alleviates symptoms associated with functional dyspepsia (FD) by acting on 5-HT4 receptors, which are involved in gastrointestinal motility .
- Gastrointestinal Disorders :
- Visceromotor Response Modulation :
Efficacy in Animal Models
- In a study involving conscious rats, Mosapride (and by extension, its derivatives) demonstrated a dose-dependent inhibition of visceral motor responses induced by gastric distension. This effect was attributed to the activation of 5-HT4 receptors, highlighting the compound's potential in alleviating FD-associated gastrointestinal symptoms .
Enhancement of Defecation Reflex
- Research conducted on guinea pigs indicated that this compound significantly increased both intrinsic R-R and R-IAS reflexes after chronic denervation. This suggests that the compound can compensate for loss of extrinsic innervation, further supporting its use in treating bowel dysfunctions .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | Applications | Status |
|---|---|---|---|
| This compound | 5-HT4 receptor agonist | Functional dyspepsia, constipation | Research/Experimental |
| Mosapride | 5-HT4 receptor agonist | Gastrointestinal motility disorders | Approved |
| Prucalopride | 5-HT4 receptor agonist | Chronic constipation | Approved |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Pharmacodynamic and Pharmacokinetic Differences
Receptor Affinity :
- Mosapride : Acts as a partial agonist at 5-HT₄ receptors in human atrial tissue, with lower efficacy than serotonin. It also exhibits weak 5-HT₃ antagonism.
- N,N-Diacetyl Derivative : Lacks significant 5-HT₄ agonism due to structural deactivation (acetyl groups hinder receptor binding).
- AS-4370 : Selective for upper GI motility (stomach/duodenum) without colonic stimulation, unlike cisapride.
- Cisapride : Full 5-HT₄ agonist with broad GI stimulation but cardiac safety concerns (QT prolongation).
Metabolism: Mosapride is metabolized to M1 (active metabolite with 5-HT₃ antagonism) and M2 (inactive).
Clinical Efficacy: Mosapride: Reduces gastric emptying time in capsule endoscopy (P < 0.00001). AS-4370: Superior to metoclopramide in enhancing antral/duodenal contractions. N,N-Diacetyl Derivative: No direct clinical data; used primarily in research settings.
Key Research Findings
- Mosapride vs. Cisapride : Mosapride’s partial agonism reduces cardiac side effects (e.g., arrhythmias) compared to cisapride’s full agonism.
- Structural Impact of Acetylation: Acetylation in this compound decreases lipophilicity (logP ~1.5 vs.
- Metabolite Potency : Mosapride’s metabolite M1 has 3–10x lower gastroprokinetic activity than the parent drug but stronger 5-HT₃ antagonism (25x more potent in antiemetic effects).
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
Analytical Characterization and Quality Control
Quantitative NMR (qNMR) has emerged as a robust tool for validating the structure and purity of N,N-Diacetyl Des-4-fluorobenzyl Mosapride. Recent studies optimized ¹H and ¹⁹F NMR parameters to quantify the compound and its citrate salt forms:
-
¹H NMR : Maleic acid serves as an internal standard in DMSO-d₆, with characteristic peaks at δ 6.46 ppm (mosapride aromatic protons) and δ 6.25 ppm (citrate protons). The method demonstrated a precision of <2% RSD and accuracy within 99–104% compared to HPLC.
-
¹⁹F NMR : Using 4,4′-difluoro diphenylmethanone as an internal standard, the fluorine signal at −116.15 ppm provides a selective quantification marker, avoiding interference from chloride ions.
Table 2: qNMR Validation Parameters
| Parameter | ¹H NMR (Citrate) | ¹H NMR (Mosapride) | ¹⁹F NMR |
|---|---|---|---|
| Linearity (R²) | 0.9992 | 0.9987 | 0.9995 |
| Precision (RSD) | 1.73% | 0.47% | 1.78% |
| Accuracy (%) | 104.22 ± 1.21 | 99.24 ± 0.98 | 99.82 ± 1.42 |
These methods confirmed a 1:1.04 salt-forming ratio between mosapride and citrate, aligning with elemental analysis data (1:0.97 ratio) . For N,N-Diacetyl Des-4-fluorobenzyl Mosapride, analogous qNMR protocols could ensure batch consistency and detect acetyl group incorporation.
Q & A
Q. What experimental models are used to study the 5-HT4 receptor activity of N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride?
- Methodological Answer: Isolated human right atrial preparations (HAP) and transgenic mouse models (5-HT4-TG) with cardiac overexpression of human 5-HT4 receptors are standard. In HAP, force of contraction and beating rate are measured under isometric conditions. Phosphodiesterase III inhibitors like cilostamide are co-administered to amplify 5-HT4-mediated effects . Wild-type (WT) mouse hearts serve as negative controls to confirm receptor specificity .
Q. How is the compound synthesized and characterized for purity in preclinical studies?
- Methodological Answer: Synthesis involves acetylation of des-4-fluorobenzyl mosapride. Purity is validated via high-performance liquid chromatography (HPLC) with ≥98.5% anhydrous basis compliance. Solubility profiles (e.g., sparingly soluble in methanol, insoluble in water) are confirmed using standardized solvents like N,N-dimethylformamide and acetic acid .
Q. What are the primary molecular targets of this compound?
- Methodological Answer: The compound acts as a partial agonist at 5-HT4 serotonin receptors. Competitive binding assays with serotonin (5-HT) in HAP demonstrate concentration-dependent displacement, validated via rightward shifts in serotonin dose-response curves .
Advanced Research Questions
Q. How does the partial agonism of this compound at 5-HT4 receptors influence functional outcomes in different tissues?
- Methodological Answer: In cardiac tissue, partial agonism increases force of contraction in 5-HT4-TG mice but not WT, with efficacy ~50% lower than serotonin. In intestinal models, partial agonism enhances motility via ERK1/p38 MAPK inhibition, restoring occludin and ZO-1 tight junction proteins . Negative inotropic effects occur at high concentrations due to receptor saturation and displacement of full agonists like serotonin .
Q. How can researchers resolve contradictory data on its inotropic effects across studies?
- Methodological Answer: Context-dependent factors include:
- Receptor density: Higher 5-HT4 expression in transgenic models amplifies responses .
- Co-administered agents: Cilostamide (phosphodiesterase inhibitor) enhances cAMP signaling, unmasking partial agonism .
- Species-specific differences: Human atrial preparations show weaker responses than rodent models .
Q. What methodologies quantify its impact on insulin sensitivity in motility disorder models?
- Methodological Answer: Euglycemic hyperinsulinemic clamp techniques measure insulin sensitivity. Patients with motility disorders are randomized into treatment (mosapride 2 mg/kg) and placebo groups. Fasting glucose, insulin levels, and lipid profiles are compared pre/post-treatment, with clamp-derived glucose infusion rates (GIR) as primary endpoints .
Q. How does its efficacy compare to other 5-HT4 agonists (e.g., tegaserod, itopride) in functional dyspepsia?
Q. What synergistic mechanisms underlie its combination with ursodeoxycholic acid in gastritis models?
- Methodological Answer: In bile reflux gastritis, mosapride enhances gastric emptying, while ursodeoxycholic acid reduces bile acid toxicity. Synergy is assessed via symptom disappearance time (e.g., nausea, distension) and histopathological scoring of mucosal injury .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
